molecular formula C20H26N4O2 B5668843 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide

Cat. No. B5668843
M. Wt: 354.4 g/mol
InChI Key: IQGXTABPMHBMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of organic molecules that incorporate pyrrolidinyl, pyrazolyl, and acetamide groups. These structural features suggest the compound could be synthesized through a multi-step organic synthesis process, potentially involving cyclization, acylation, and amide formation reactions.

Synthesis Analysis

Synthesis of similar compounds typically involves the formation of key intermediates such as pyrroles, pyrazoles, and acetamides through reactions like cyclization and acylation. For instance, the synthesis of substituted pyrroles and pyrazoles can be achieved through reactions involving diketones or hydrazines with appropriate precursors (R. Toplak et al., 1999). Palladium-catalyzed C-C coupling reactions are also pivotal in constructing the core structure of pyrazolopyrimidines, indicating a potential route for assembling the pyrazolyl component of the target molecule (E. Taylor & H. Patel, 1992).

properties

IUPAC Name

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-9-18(23(3)21-15)13-22(2)20(26)14-24-12-17(11-19(24)25)10-16-7-5-4-6-8-16/h4-9,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXTABPMHBMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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